Cas no 514182-90-2 (4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate)

4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate structure
514182-90-2 structure
Product Name:4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate
CAS No:514182-90-2
MF:C17H21N3O4S
MW:363.431342840195
CID:6336142
PubChem ID:2938671
Update Time:2025-10-30

4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate Chemical and Physical Properties

Names and Identifiers

    • 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate
    • AKOS016317887
    • F1457-0008
    • 514182-90-2
    • AKOS024306208
    • AKOS000570902
    • AKOS002311881
    • 4-{2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}PHENYL ACETATE
    • (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate
    • [4-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate
    • Inchi: 1S/C17H21N3O4S/c1-4-18-17-20(5-2)16(23)14(25-17)10-15(22)19-12-6-8-13(9-7-12)24-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22)/b18-17+
    • InChI Key: PKJKKQSDUCNDNO-ISLYRVAYSA-N
    • SMILES: S1/C(=N/CC)/N(CC)C(C1CC(NC1C=CC(=CC=1)OC(C)=O)=O)=O

Computed Properties

  • Exact Mass: 363.12527733g/mol
  • Monoisotopic Mass: 363.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 113Ų

4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F1457-0008-2μmol
4-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}phenyl acetate
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F1457-0008-2mg
4-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}phenyl acetate
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F1457-0008-3mg
4-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}phenyl acetate
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F1457-0008-4mg
4-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}phenyl acetate
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F1457-0008-5mg
4-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}phenyl acetate
514182-90-2 90%+
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$69.0 2023-05-17
Life Chemicals
F1457-0008-10mg
4-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}phenyl acetate
514182-90-2 90%+
10mg
$79.0 2023-05-17

4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate Related Literature

Additional information on 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate

Introduction to 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate (CAS No. 514182-90-2)

The compound 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate, identified by its CAS number 514182-90-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The structural motif of this compound incorporates several key functional groups, including an amide linkage, a thiazolidine ring system, and an acetic acid moiety, which collectively contribute to its unique chemical properties and biological activities.

Recent studies have highlighted the importance of thiazolidine derivatives in the design of bioactive molecules. Thiazolidine scaffolds are known for their versatility in medicinal chemistry, often serving as privileged structures in drug discovery programs. The presence of the 3-ethyl-2-(ethylimino)-4-oxo substituent in the thiazolidine ring of 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate introduces a region of high reactivity and potential for further functionalization. This structural feature has been exploited in various synthetic strategies to develop novel pharmacophores with enhanced binding affinity and selectivity.

The amide group in the molecule plays a crucial role in modulating its interactions with biological targets. Amides are widely recognized for their ability to form hydrogen bonds, a key interaction mode in many drug-receptor complexes. The phenyl ring appended to the amide moiety further extends the molecular surface for potential π-stacking interactions, which are frequently observed in protein-ligand binding events. These features make 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate a promising candidate for further exploration as a lead compound in the development of therapeutic agents.

In the context of contemporary pharmaceutical research, there is growing interest in molecules that exhibit multitarget engagement capabilities. The structural complexity of 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate allows it to interact with multiple biological targets simultaneously. This multitarget approach has been demonstrated to improve therapeutic efficacy while reducing side effects. For instance, studies suggest that thiazolidine derivatives can modulate enzyme activity and receptor binding, making them valuable tools for addressing multifaceted diseases such as cancer and inflammation.

The acetic acid moiety at the terminal position of the molecule contributes to its solubility and bioavailability, critical factors for any potential drug candidate. Additionally, the presence of stereochemical centers in the thiazolidine ring provides opportunities for developing enantiomerically pure compounds, which often exhibit improved pharmacological profiles. The synthesis of enantiomerically enriched forms of 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylacetamido}phenyl acetate is an active area of research aimed at optimizing its biological activity.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular modeling studies. These techniques have been instrumental in predicting the binding modes and affinity of 4-{2-(2E)-3-ethyl-2-(ethylimino)-4-oxyoно1аёзолидинн5илактамидо}фенил ацетат to various biological targets. By leveraging these computational tools, researchers can rapidly identify promising derivatives and refine synthetic strategies before conducting expensive experimental validations. This interdisciplinary approach has accelerated the discovery pipeline for novel therapeutics.

The pharmacological potential of 4-{2-(2E)-3-Ethil--(Ethilimino)--(Oxo)no1аёзолидинн5илактамидо}фенил ацетат has been explored through several preclinical studies. Initial findings indicate that this compound exhibits inhibitory activity against key enzymes implicated in disease pathogenesis. For example, it has shown promise in inhibiting proteases involved in inflammation and cancer progression. These preliminary results warrant further investigation into its mechanism of action and potential therapeutic applications.

The synthesis of 4-{(Ethil--(Ethilimino)--(Oxo)no1аёзолидинн5илактамидо}фенил ацетат involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key synthetic steps include cyclization reactions to form the thiazolidine core, followed by functional group transformations to introduce the amide and acetic acid moieties. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes, aligning with green chemistry principles.

The structural diversity inherent in CAS No 514182 90 02 allows for extensive derivatization efforts aimed at optimizing its pharmacological properties. By modifying substituents on the phenyl ring or altering the thiazolidine scaffold, researchers can fine-tune its biological activity and selectivity profile. Such modifications are essential for translating preclinical findings into clinical reality and ensuring that final drug candidates meet stringent safety and efficacy standards.

In conclusion,CAS No 514182 90 02 represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules with significant therapeutic potential. Its unique combination of functional groups and stereochemical features makes it a valuable scaffold for further medicinal chemistry exploration. As research continues to uncover new applications for this compound,CAS No 514182 90 02 is poised to play an important role in addressing some of today's most challenging medical conditions.

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